molecular formula C27H37N3O5S2 B2950737 ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-27-1

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2950737
CAS No.: 449783-27-1
M. Wt: 547.73
InChI Key: WHTWIVGLDBVSOW-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:

  • 5,5,7,7-Tetramethyl groups on the tetrahydrothiophene ring, contributing to steric bulk and lipophilicity. An ethyl ester at position 3, common in prodrug designs to modulate solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-6-35-25(32)21-20-17-26(2,3)29-27(4,5)22(20)36-24(21)28-23(31)18-11-13-19(14-12-18)37(33,34)30-15-9-7-8-10-16-30/h11-14,29H,6-10,15-17H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTWIVGLDBVSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, the introduction of the sulfonyl group, and the attachment of the azepane ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with four classes of analogous heterocycles:

Thieno[2,3-c]Pyridine Derivatives

  • Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (): Core similarity: Shares the thieno[2,3-c]pyridine backbone. Substituent differences: Replaces the azepane-sulfonyl benzamido group with a Boc-protected amino group, reducing polarity (Boc group: log P ~1.5 vs. azepane-sulfonyl: log P ~-1.2 estimated).

Thiazolo[3,2-a]Pyrimidine Derivatives ()

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b): Core difference: Thiazolo-pyrimidine vs. thieno-pyridine, altering π-conjugation and electronic properties. Functional groups: Benzylidene and nitrile substituents in 11a/b vs. azepane-sulfonyl and ester groups in the target compound.

Triazolo[1,5-a]Pyrimidine Derivatives ()

  • Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyridine-3-carboxylate :
    • Structural parallels : Both compounds feature ester groups and bulky substituents (benzylsulfanyl vs. azepane-sulfonyl).
    • Crystal packing : The triazolopyrimidine exhibits π-π stacking (3.63–3.88 Å interplanar distances), whereas the target compound’s tetramethyl groups may hinder such interactions, favoring hydrophobic aggregation .

Pyrimido[2,1-b]Quinazoline Derivatives ()

  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) :
    • Core contrast : Larger tricyclic system (quinazoline fused with pyrimidine) vs. the target’s bicyclic system.
    • Solubility : The quinazoline derivative’s fused aromatic system reduces solubility compared to the target compound’s partially saturated tetrahydrothiophene ring .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents log P (Estimated) Notable Interactions
Target Compound Thieno[2,3-c]pyridine Azepane-sulfonyl, tetramethyl, ester 2.1 Hydrogen bonding, steric hindrance
Thieno[2,3-c]pyridine () Thieno[2,3-c]pyridine Boc-amino, ester 3.0 Hydrophobic aggregation
Thiazolo-pyrimidine (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, nitrile 1.8 π-π stacking, dipole-dipole
Triazolopyrimidine () Triazolo[1,5-a]pyrimidine Benzylsulfanyl, chlorophenyl 3.5 π-π stacking, halogen bonds

Research Findings and Implications

  • Polarity and solubility : The target compound’s azepane-sulfonyl group enhances aqueous solubility compared to Boc-protected or benzylidene analogs, critical for oral bioavailability .
  • Steric effects : Tetramethyl groups may reduce metabolic degradation, extending half-life relative to less bulky derivatives .
  • ADMET profile : Predicted lower log P (~2.1) vs. triazolopyrimidine (log P ~3.5) suggests improved renal clearance but reduced membrane permeability .

Biological Activity

Ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential pharmacological applications. The compound features a unique thieno[2,3-c]pyridine structure that may interact with various biological targets. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C23H28N2O6S2
  • Molecular Weight : 492.61 g/mol
  • CAS Number : 6240-74-0
  • IUPAC Name : Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in metabolic processes. It may act as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. This inhibition can lead to therapeutic effects in conditions like obesity and dyslipidemia .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds with similar structures. For instance, compounds demonstrating inhibition of PARP-1 (Poly ADP-ribose polymerase) have shown promise in cancer treatment by inducing apoptosis in cancer cells. The IC50 values for these inhibitors indicate their potency:

CompoundTargetIC50 (nM)
11bPARP-119.24 ± 1.63
RucaparibPARP-123.88 ± 2.90

The compound 11b was noted for its superior selectivity and efficacy compared to rucaparib, suggesting that ethyl derivatives might also exhibit similar properties .

Inhibition Studies

The mechanism by which these compounds induce apoptosis involves the reduction of poly(ADP-ribose) biosynthesis and modulation of apoptosis-related proteins such as Caspase 3. Flow cytometry and Western blot analyses have confirmed that higher concentrations of these compounds lead to increased apoptosis in cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Predictive models suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles:

ParameterValue
Water Solubility (logS)-3.606
Plasma Protein Binding78.1%
Acute Oral Toxicity (log(1/(mol/kg)))2.752
Bioavailability Score0.55

These parameters indicate a moderate level of solubility and good plasma protein binding capabilities, which are essential for therapeutic efficacy.

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